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REACTION_CXSMILES
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Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].[OH-:10].[Na+].BrC1C(Cl)=C(Cl)C=CC=1.Cl>[Cu].O.CO>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[OH:10] |f:1.2|
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Name
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stainless steel
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Quantity
|
0 (± 1) mol
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Type
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reactant
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|
Smiles
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|
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Name
|
|
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Quantity
|
0 (± 1) mol
|
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Type
|
solvent
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Smiles
|
O
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Name
|
|
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Quantity
|
100 g
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Type
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reactant
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|
Smiles
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BrC1=C(C=CC(=C1)Cl)Cl
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Name
|
|
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Quantity
|
0 (± 1) mol
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|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
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Name
|
|
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Quantity
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0 (± 1) mol
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|
Type
|
solvent
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Smiles
|
CO
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|
Name
|
|
|
Quantity
|
0 (± 1) mol
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|
Type
|
reactant
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|
Smiles
|
BrC=1C(=C(C=CC1)Cl)Cl
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|
Name
|
phenols
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
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Name
|
|
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Quantity
|
0 (± 1) mol
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|
Type
|
reactant
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|
Smiles
|
Cl
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|
Name
|
copper
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|
Quantity
|
0 (± 1) mol
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|
Type
|
catalyst
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|
Smiles
|
[Cu]
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|
Name
|
|
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Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
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|
Name
|
copper
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|
Quantity
|
0 (± 1) mol
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|
Type
|
catalyst
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|
Smiles
|
[Cu]
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|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
|
The reaction mixture was then stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
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CUSTOM
|
|
Details
|
equipped with a constant speed stirrer
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Type
|
ADDITION
|
|
Details
|
were then added last of all
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Type
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CUSTOM
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|
Details
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The reactor was then sealed
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Type
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TEMPERATURE
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|
Details
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to prevent refluxing into the connecting lines
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated to the desired temperature
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|
Type
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STIRRING
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|
Details
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with stirring for a period of from 1 to 3 hours
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Duration
|
2 (± 1) h
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|
Type
|
ADDITION
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|
Details
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A small amount of caustic was then added to the mixture
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Type
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EXTRACTION
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|
Details
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during the first extraction
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Type
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EXTRACTION
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Details
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The reaction mixture was then extracted successively with pentane
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Type
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CUSTOM
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|
Details
|
to remove unreacted
|
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Type
|
CUSTOM
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|
Details
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material and undesired side reaction products
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Type
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EXTRACTION
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Details
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The free phenol was then extracted successively with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried over anhydrous sodium sulfate
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|
Name
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|
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Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)O
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |